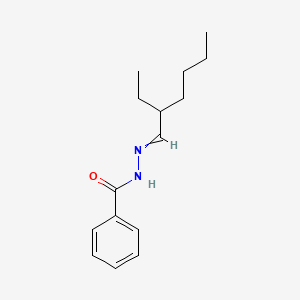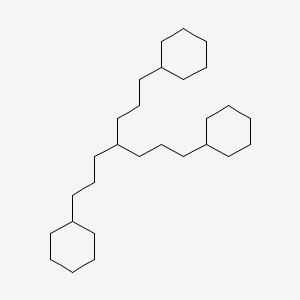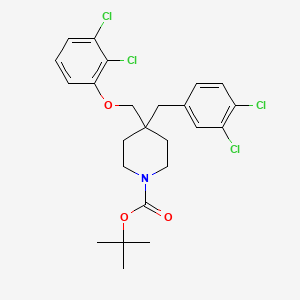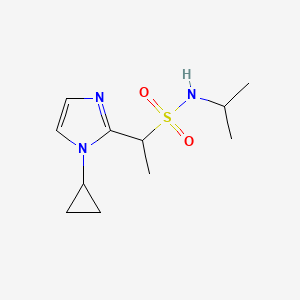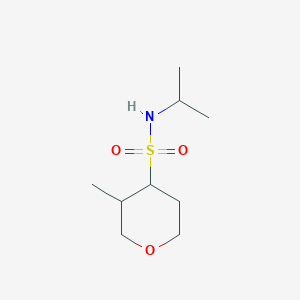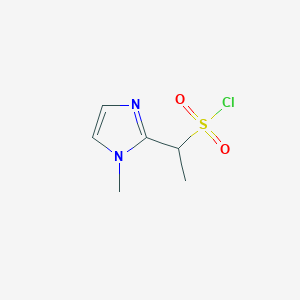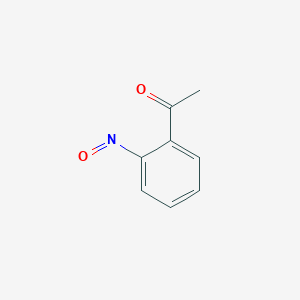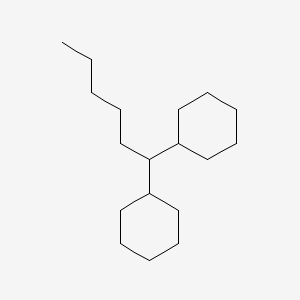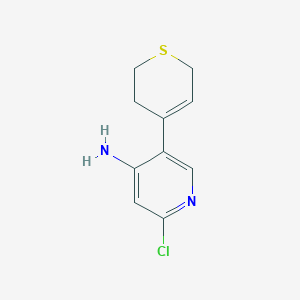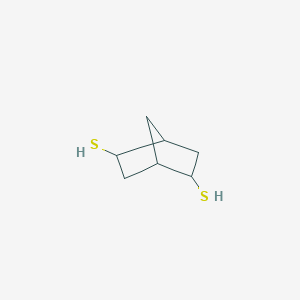
2,5-Norbornanedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Norbornanedithiol: is an organic compound with the molecular formula C7H12S2 It is a bicyclic compound, specifically a derivative of norbornane, where two thiol groups are attached at the 2 and 5 positions of the norbornane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Norbornanedithiol can be synthesized through several methods. One common approach involves the reaction of norbornadiene with hydrogen sulfide in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Norbornanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding norbornane derivative.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of norbornane derivatives.
Substitution: Formation of substituted norbornane derivatives.
Scientific Research Applications
2,5-Norbornanedithiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of thiol-based redox biology.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Norbornanedithiol involves its thiol groups, which can participate in various chemical reactions. These thiol groups can form disulfide bonds, which are crucial in many biological processes. The compound can also act as a nucleophile in substitution reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
2,5-Norbornanediol: A similar compound where the thiol groups are replaced with hydroxyl groups.
Norbornadiene: A precursor to 2,5-Norbornanedithiol with two double bonds in the norbornane ring.
Uniqueness: this compound is unique due to the presence of two thiol groups, which impart distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring thiol functionality, such as in the synthesis of sulfur-containing compounds and materials.
Properties
CAS No. |
89892-75-1 |
|---|---|
Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-dithiol |
InChI |
InChI=1S/C7H12S2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2 |
InChI Key |
ZAKWKQQWRCCBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


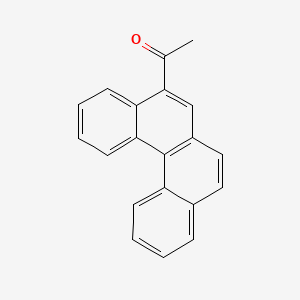
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
